molecular formula C21H41NO2Si2 B15124978 (R)-O,O-Bis(tert-butyldimethlsilyl)phenylephrine

(R)-O,O-Bis(tert-butyldimethlsilyl)phenylephrine

Katalognummer: B15124978
Molekulargewicht: 395.7 g/mol
InChI-Schlüssel: CCCLWXYOVOYPST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-O,O-Bis(tert-butyldimethylsilyl)phenylephrine is a compound that features a phenylephrine core with two tert-butyldimethylsilyl groups attached Phenylephrine is a well-known sympathomimetic amine commonly used as a decongestant, while the tert-butyldimethylsilyl groups serve as protecting groups in organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-O,O-Bis(tert-butyldimethylsilyl)phenylephrine typically involves the protection of the hydroxyl groups of phenylephrine using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions usually involve the use of anhydrous solvents like dimethylformamide (DMF) or acetonitrile, and the reaction is conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-O,O-Bis(tert-butyldimethylsilyl)phenylephrine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Desilylation reactions will regenerate the free hydroxyl groups on the phenylephrine core .

Wissenschaftliche Forschungsanwendungen

®-O,O-Bis(tert-butyldimethylsilyl)phenylephrine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-O,O-Bis(tert-butyldimethylsilyl)phenylephrine primarily involves the interaction of the phenylephrine core with adrenergic receptors. The tert-butyldimethylsilyl groups serve as protecting groups and do not directly participate in the biological activity. Upon deprotection, the phenylephrine can exert its effects by binding to alpha-1 adrenergic receptors, leading to vasoconstriction and decongestion .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyldiphenylsilyl-protected phenylephrine: Similar in structure but with diphenyl groups instead of dimethyl groups.

    Trimethylsilyl-protected phenylephrine: Uses trimethylsilyl groups as protecting groups.

    Triisopropylsilyl-protected phenylephrine: Uses triisopropylsilyl groups as protecting groups .

Uniqueness

®-O,O-Bis(tert-butyldimethylsilyl)phenylephrine is unique due to the specific steric and electronic properties imparted by the tert-butyldimethylsilyl groups. These groups provide enhanced stability against hydrolysis and other chemical reactions compared to other silyl protecting groups .

Eigenschaften

Molekularformel

C21H41NO2Si2

Molekulargewicht

395.7 g/mol

IUPAC-Name

2-[tert-butyl(dimethyl)silyl]oxy-2-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-methylethanamine

InChI

InChI=1S/C21H41NO2Si2/c1-20(2,3)25(8,9)23-18-14-12-13-17(15-18)19(16-22-7)24-26(10,11)21(4,5)6/h12-15,19,22H,16H2,1-11H3

InChI-Schlüssel

CCCLWXYOVOYPST-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(CNC)O[Si](C)(C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.